[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a chemical compound with the molecular formula and a CAS number of 1000340-99-7. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms, characterized by their diverse biological activities and applications in pharmaceuticals and agrochemicals. The presence of a bromo substituent on the furan ring enhances its reactivity and potential applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers, including Parchem and Avantor, which provide it for research and industrial applications. It is classified under specialty materials due to its unique structure and potential functionalities in chemical synthesis and biological research .
The synthesis of [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid typically involves the following steps:
The molecular structure of [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid features:
The compound has a molar mass of approximately 260.04 g/mol. Its structural representation can be visualized through various chemical databases like PubChem, which provides detailed information regarding its 3D conformation and bonding .
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control and appropriate catalysts (e.g., bases for esterification). The choice of solvent can also significantly influence reaction outcomes.
The mechanism of action for [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is primarily linked to its ability to interact with biological targets through its oxadiazole moiety. This interaction often involves:
Studies have shown that compounds containing oxadiazole rings exhibit antimicrobial and anti-inflammatory properties, suggesting potential therapeutic applications .
The physical properties include:
Chemical properties encompass:
Thermal stability studies indicate that [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid remains stable under standard laboratory conditions but may decompose at elevated temperatures.
This compound has several scientific applications:
The 1,3,4-oxadiazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity, metabolic stability, and π-deficient character that facilitates diverse non-covalent interactions with biological targets. Historically, oxadiazoles gained prominence as bioisosteric replacements for ester and amide functionalities, offering enhanced resistance to enzymatic degradation while maintaining similar spatial and electronic properties. Their significance expanded dramatically when researchers demonstrated that 2,5-disubstituted-1,3,4-oxadiazoles could serve as central pharmacophores in antimicrobial, anti-inflammatory, and anticancer agents [4]. The 2-oxo-1,3,4-oxadiazol-3(2H)-yl (also known as 3-substituted-1,3,4-oxadiazol-2(3H)-one) variant present in our target compound introduces additional hydrogen-bonding capacity and polarity compared to simple 1,3,4-oxadiazoles. This modification significantly enhances water solubility and provides an attachment point for further functionalization—a strategic advancement that addresses the common limitations of poor bioavailability in heterocyclic drug candidates [4] [5].
The 5-bromofuran substituent introduces critical electronic and steric properties that profoundly influence the compound's bioactive potential. Furan heterocycles serve as versatile bioisosteres for phenyl rings, offering similar planarity and spatial dimensions while introducing enhanced heteroatom-mediated interactions. The strategic bromination at the 5-position serves dual purposes: (1) it significantly modifies the electron distribution across the furan ring, creating an electron-deficient system that enhances dipole interactions with biological targets, and (2) it provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) that enable structure-activity relationship exploration [1] [2]. The bromine atom's substantial steric and electronic influence extends to the adjacent oxadiazole ring, modulating its reactivity and hydrogen-bond accepting capacity. This specific positioning creates a conjugated system where the electron-withdrawing effect of bromine enhances the oxadiazole's π-deficient character, potentially increasing interactions with electron-rich regions of biological targets such as enzyme active sites [1] [4].
The acetic acid moiety appended to the oxadiazole nitrogen represents a critical design element that profoundly expands the compound's chemical and biological utility. This functionalization accomplishes three strategic objectives: (1) it introduces a flexible spacer that distances the carboxylic acid functionality from the heterocyclic core, preventing electronic conflicts while maintaining conjugation benefits; (2) it provides an ionizable group (pKa ~3.5-4.5) that dramatically enhances water solubility under physiological conditions, addressing a critical limitation of many heterocyclic systems; and (3) it creates opportunities for straightforward derivatization into esters, amides, or peptide conjugates for prodrug development or targeted delivery systems [5]. The carboxylic acid group enables salt formation with pharmaceutically acceptable counterions (sodium, meglumine), facilitating formulation development—a consideration essential for translational research but often overlooked in early-stage heterocyclic design [5]. This functional group also participates in specific binding interactions with biological targets, particularly through hydrogen bonding with serine residues in enzymatic active sites or metal coordination in metalloproteinases.
Table 1: Structural Components and Their Functional Contributions
Structural Element | Chemical Properties | Biological Contributions |
---|---|---|
5-Bromo-2-furyl | Electron-deficient heterocycle, halogen-mediated reactivity | Enhanced target binding via halogen bonding, cross-coupling versatility |
2-Oxo-1,3,4-oxadiazol-3(2H)-yl | π-Deficient core, hydrogen bond acceptor | Metabolic stability, enzyme inhibition potential, scaffold rigidity |
Acetic Acid Chain | Ionizable group (pKa~4.0), flexible spacer | Solubility enhancement, salt formation, prodrug derivatization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7